N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3OS/c1-2-11-23(17(24)14-5-3-4-6-15(14)20)18-22-21-16(25-18)12-7-9-13(19)10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSBOAKNQMVXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-thiadiazole ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.
Fluorination: The fluorine atom is introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinating agent.
Formation of benzamide moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with prop-2-en-1-amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-substituted benzamide moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, the minimal inhibitory concentration (MIC) values against various bacterial strains indicate promising efficacy .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4a | E. coli | 0.49 |
| 4b | Staphylococcus | 7.81 |
| 5a | Pseudomonas | 78 |
These findings suggest that modifications to the thiadiazole framework can lead to enhanced antimicrobial properties.
Agrochemical Applications
The compound's structural features make it a candidate for development as a pesticide or herbicide. Thiadiazole derivatives are often used in agricultural chemistry due to their ability to inhibit specific enzymes in pests and pathogens. Research has indicated that similar compounds can effectively manage crop diseases caused by fungi and bacteria .
Anti-Cancer Research
Recent studies have begun exploring the anti-cancer potential of thiadiazole derivatives, including this compound. Preliminary data suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways .
Case Study 1: Antimicrobial Activity
In a study published in Heterocyclic Communications, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results demonstrated that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Agrochemical Efficacy
A field study on the application of thiadiazole-based pesticides showed that crops treated with these compounds had significantly reduced disease incidence compared to untreated controls. This suggests that this compound could be developed into an effective agricultural product .
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Research Findings
Role of Halogenation : Chlorine at the 4-position enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes like carbonic anhydrase. Fluorine at the 2-position balances solubility and reactivity .
Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit superior enzyme inhibition compared to oxadiazoles due to sulfur’s polarizability and hydrogen-bond acceptor capacity .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies and findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the thiadiazole ring and subsequent modifications to introduce the fluorine and prop-2-en-1-yl groups. The initial steps typically involve the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide to form the thiadiazole intermediate, followed by acylation reactions to yield the final product. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiourea : Reacting 4-chlorobenzoyl hydrazine with carbon disulfide.
- Cyclization : Conversion of thiourea to 1,3,4-thiadiazole.
- Functionalization : Introduction of fluorine and prop-2-en-1-yl groups via nucleophilic substitution reactions.
Antimicrobial Activity
Numerous studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : this compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against these pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 8 |
| Thiadiazole Derivative | E. coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been extensively researched. It exhibits cytotoxic effects on various cancer cell lines including breast (MCF-7), liver (HepG2), and colon cancers. Key findings include:
- Cell Viability : The compound demonstrated an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong antiproliferative activity .
| Cell Line | IC50 (µg/mL) | Comparison |
|---|---|---|
| MCF-7 | 7.56 | Similar to 5-FU |
| HepG2 | 10.10 | More potent than control |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in cancer cells . This shift promotes apoptosis via the intrinsic pathway.
- Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest at critical phases (G2/M phase), which is essential for preventing cancer cell proliferation .
Case Studies
-
Study on MCF-7 Cells :
- A study evaluated the effects of the compound on MCF-7 cells and found significant reductions in cell viability after 48 hours of treatment.
- Flow cytometry analysis indicated that a substantial proportion of cells were arrested in the G2/M phase.
-
Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, the thiadiazole derivative exhibited superior activity against resistant strains of E. coli, highlighting its potential as a new antimicrobial agent.
Q & A
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-N-(prop-2-en-1-yl)benzamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves:
- Step 1 : Formation of the thiadiazole core via cyclization of 4-chlorobenzoic acid derivatives under acidic or basic conditions.
- Step 2 : Coupling with fluorobenzamide derivatives via nucleophilic substitution or amidation.
- Step 3 : Introduction of the propenyl group (prop-2-en-1-yl) using alkylation or Mitsunobu reactions.
Q. Critical Conditions :
- Temperature control (60–90°C) during cyclization to avoid side reactions .
- Use of polar aprotic solvents (e.g., DMF or DMSO) for amide bond formation to enhance solubility .
- Catalytic bases (e.g., K₂CO₃) to facilitate coupling steps .
Q. How is the structural integrity of this compound validated in academic research?
Key methodologies include:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry. SHELX software (e.g., SHELXL) is commonly used for refinement .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verifies substituent positions (e.g., fluorine and propenyl groups) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant activity : ABTS•⁺ or DPPH radical scavenging assays, with trolox as a positive control .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic and spectroscopic data during structural elucidation?
- Multi-technique cross-validation : Compare X-ray data with DFT-calculated geometries to resolve discrepancies in bond lengths/angles .
- Dynamic NMR studies : Analyze temperature-dependent shifts to identify conformational flexibility in the propenyl group .
- Electron density maps (SHELXE) : Detect disorder in crystal lattices, particularly in fluorophenyl substituents .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the propenyl moiety to enhance solubility .
- Lipophilicity modulation : Replace the 4-chlorophenyl group with trifluoromethyl to improve membrane permeability (logP optimization) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life .
Q. How do substituent variations on the thiadiazole ring influence anticancer mechanisms?
- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance apoptosis via ROS generation and mitochondrial membrane disruption .
- Propenyl group : Facilitates covalent binding to cysteine residues in CDK1 or cyclin A2, inhibiting cell cycle progression .
- 4-Chlorophenyl moiety : Increases selectivity for tumor-associated carbonic anhydrase isoforms .
Q. What computational methods are used to predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like topoisomerase II or EGFR .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with IC₅₀ values to guide analog design .
Q. How can researchers resolve stability issues in long-term storage of this compound?
- Degradation pathways : Hydrolysis of the thiadiazole ring under acidic conditions; avoid aqueous buffers at pH < 5 .
- Stabilization methods : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic/oxidative degradation .
- Accelerated stability studies : Use HPLC to monitor degradation products after exposure to heat/humidity (ICH Q1A guidelines) .
Q. What experimental approaches validate the compound’s selectivity between cancerous and normal cells?
- Comparative cytotoxicity assays : Test on non-cancerous cell lines (e.g., HEK293) alongside cancer models .
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
Q. How are metabolic pathways of this compound characterized in preclinical models?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Isotope labeling : Use ¹⁴C-labeled propenyl groups to track biliary vs. renal excretion routes .
- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in oxidation (e.g., CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
